![molecular formula C11H15ClN2O B3088322 1-(5-Amino-2-methyl-2,3-dihydro-indol-1-YL)-ethanone hydrochloride CAS No. 1185109-69-6](/img/structure/B3088322.png)
1-(5-Amino-2-methyl-2,3-dihydro-indol-1-YL)-ethanone hydrochloride
Overview
Description
1-(5-Amino-2-methyl-2,3-dihydro-indol-1-YL)-ethanone hydrochloride, also known as AM-694, is a synthetic cannabinoid that has been studied for its potential medicinal properties. It is a member of the indole class of synthetic cannabinoids and is structurally similar to other compounds such as JWH-018 and CP-47,497.
Scientific Research Applications
Synthesis and Chemical Properties
1-(5-Amino-2-methyl-2,3-dihydro-indol-1-YL)-ethanone hydrochloride is involved in the synthesis of novel heterocyclic compounds, which are crucial in pharmaceutical research. The compound serves as an intermediate in the synthesis of various derivatives with potential biological activities. For instance, indole derivatives have been synthesized, showing significant antimicrobial activities. These derivatives were obtained through reactions involving chloroacetyl chloride and diamine, indicating the versatility of the core compound in synthesizing biologically active molecules (Letters in Applied NanoBioScience, 2020).
Antimicrobial and Antifungal Activities
Research has demonstrated the antimicrobial and antifungal potential of indole derivatives synthesized using 1-(5-Amino-2-methyl-2,3-dihydro-indol-1-YL)-ethanone hydrochloride. These compounds have been tested against various pathogens, including Aspergillus niger and Candida albicans, showing significant activity. This highlights the compound's role in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Letters in Applied NanoBioScience, 2020).
Chemical Characterization and Structural Analysis
The chemical characterization and structural elucidation of compounds derived from 1-(5-Amino-2-methyl-2,3-dihydro-indol-1-YL)-ethanone hydrochloride are crucial for understanding their biological activities. Techniques such as IR, NMR, and mass spectroscopy have been employed to determine the structure and confirm the synthesis of these compounds, providing a foundation for further biological studies and pharmaceutical applications (International Journal of ChemTech Research, 2020).
properties
IUPAC Name |
1-(5-amino-2-methyl-2,3-dihydroindol-1-yl)ethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-7-5-9-6-10(12)3-4-11(9)13(7)8(2)14;/h3-4,6-7H,5,12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKXRJQZLFSTJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-2-methyl-2,3-dihydro-indol-1-YL)-ethanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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